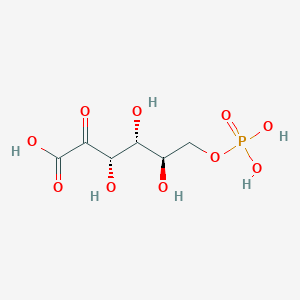
6-phospho-2-dehydro-D-gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-phospho-2-dehydro-D-gluconic acid is a ketoaldonic acid phosphate that is the 6-phospho derivative of 2-dehydro-D-gluconic acid. It has a role as a mouse metabolite. It derives from a 2-dehydro-D-gluconic acid. It is a conjugate acid of a 6-phospho-2-dehydro-D-gluconate(1-).
Applications De Recherche Scientifique
Role in Metabolic Pathways
6-Phospho-2-dehydro-D-gluconate is primarily involved in the pentose phosphate pathway, where it serves as a substrate for the enzyme 6-phosphogluconate dehydrogenase. This enzyme catalyzes the conversion of this compound into ribulose-5-phosphate, generating NADPH in the process, which is vital for anabolic reactions and maintaining redox balance within cells .
Applications in Synthetic Biology
In synthetic biology, this compound has been utilized to enhance the production of valuable metabolites such as isoprenoids. By engineering microbial strains to optimize the flux through the pentose phosphate pathway, researchers have successfully increased NADPH levels, which are crucial for the biosynthesis of compounds like sclareol. Genetic modifications involving glucose 6-phosphate dehydrogenase and its derivatives have shown promising results in boosting metabolite yields .
Case Study: Isoprenoid Production
A study demonstrated that fusing glucose 6-phosphate dehydrogenase with downstream enzymes significantly improved the production of sclareol in Saccharomyces cerevisiae. The engineered strains exhibited enhanced activity and higher yields compared to wild-type strains, underscoring the importance of this compound in metabolic engineering applications .
Biotechnological Uses
The compound is also explored for its potential in biotechnological applications, particularly in developing biosensors and metabolic engineering strategies aimed at optimizing microbial production systems. The ability to manipulate pathways involving this compound allows for targeted improvements in yield and efficiency of bio-based production processes.
Comparative Analysis of Enzymatic Activity
The following table summarizes key enzymatic activities associated with this compound:
| Enzyme | Reaction | Source Organism | Activity (Units/mg) |
|---|---|---|---|
| 6-Phosphogluconate Dehydrogenase | Converts this compound to ribulose-5-phosphate | Saccharomyces cerevisiae | ≥3.0 |
| Phosphogluconate Dehydratase | Catalyzes dehydration to form 2-dehydro-3-deoxy-6-phospho-D-gluconate | Escherichia coli | Not specified |
Propriétés
Formule moléculaire |
C6H11O10P |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+/m1/s1 |
Clé InChI |
ZKUSPPOKDDRMIU-JJYYJPOSSA-N |
SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















